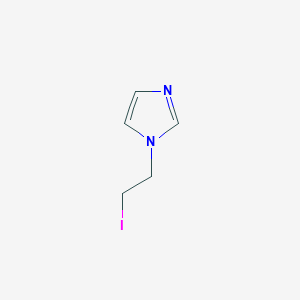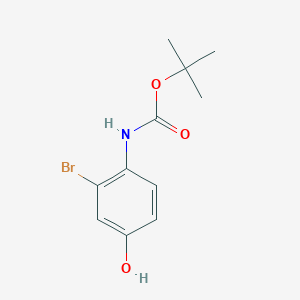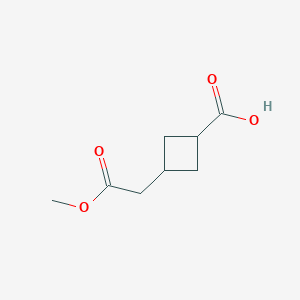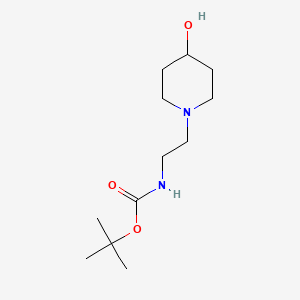
Tert-butyl 2-(4-hydroxypiperidin-1-yl)ethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(4-hydroxypiperidin-1-yl)ethylcarbamate is a chemical compound with the molecular formula C12H24N2O3 and a molecular weight of 244.33 g/mol . It is a heterocyclic compound that contains a piperidine ring, which is a six-membered ring containing one nitrogen atom. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-hydroxypiperidin-1-yl)ethylcarbamate typically involves the reaction of tert-butyl carbamate with 4-hydroxypiperidine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature . The reaction conditions may vary depending on the specific requirements of the synthesis, but the general procedure involves mixing the reactants and allowing the reaction to proceed for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification methods such as crystallization or chromatography may be employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-(4-hydroxypiperidin-1-yl)ethylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the piperidine ring can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction may produce various alcohol derivatives .
Aplicaciones Científicas De Investigación
Tert-butyl 2-(4-hydroxypiperidin-1-yl)ethylcarbamate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It may serve as a precursor for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-(4-hydroxypiperidin-1-yl)ethylcarbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The piperidine ring and hydroxyl group play crucial roles in its binding to target proteins and enzymes, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 2-(1-benzylpiperidin-4-yl)ethylcarbamate: This compound has a similar structure but contains a benzyl group instead of a hydroxyl group.
Tert-butyl (2-(4-methylpiperazin-1-yl)ethyl)carbamate: This compound features a methylpiperazine ring instead of a hydroxypiperidine ring.
Tert-butyl 2-(4-aminopiperidin-1-yl)acetate: This compound has an amino group instead of a hydroxyl group.
Uniqueness
Tert-butyl 2-(4-hydroxypiperidin-1-yl)ethylcarbamate is unique due to the presence of the hydroxyl group on the piperidine ring, which allows for specific interactions with molecular targets and enables a variety of chemical reactions. This makes it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds .
Propiedades
Fórmula molecular |
C12H24N2O3 |
|---|---|
Peso molecular |
244.33 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(4-hydroxypiperidin-1-yl)ethyl]carbamate |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)13-6-9-14-7-4-10(15)5-8-14/h10,15H,4-9H2,1-3H3,(H,13,16) |
Clave InChI |
QOUKIIXIFUTZIG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCN1CCC(CC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


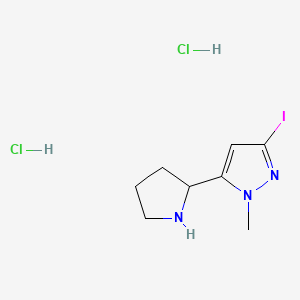
![3-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)methyl]anilinedihydrochloride](/img/structure/B13572023.png)

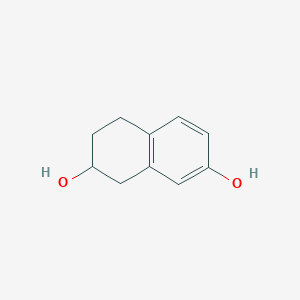
![{2-Aminospiro[3.5]nonan-2-yl}methanolhydrochloride](/img/structure/B13572049.png)
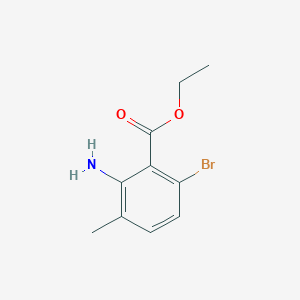
![(2S)-2-[[(2S)-3-methyl-2-sulfanylbutanoyl]amino]-3-(4-phenylphenyl)propanoic acid](/img/structure/B13572069.png)
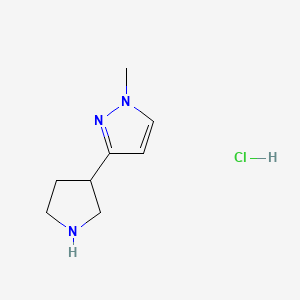


![3-[4-(Methylsulfanyl)phenyl]azetidine](/img/structure/B13572105.png)
